CF 1743-d7 (Major)

Antiviral potency EC50 Varicella-zoster virus

CF 1743-d7 (Major) is the stable-isotope-labeled analogue of CF-1743 (Cf1743, valnivudine), a bicyclic nucleoside analogue (BCNA) belonging to the furo[2,3-d]pyrimidin-2(3H)-one class. The parent compound CF-1743 is a potent and selective inhibitor of varicella-zoster virus (VZV) replication, acting via phosphorylation by the VZV-encoded thymidine kinase (TK) and subsequent inhibition of viral DNA polymerase.

Molecular Formula C₂₂H₁₉D₇N₂O₅
Molecular Weight 405.5
Cat. No. B1155917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCF 1743-d7 (Major)
Synonyms3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)-furo[2,3-d]pyrimidin-2(3H)-one-d7
Molecular FormulaC₂₂H₁₉D₇N₂O₅
Molecular Weight405.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CF 1743-d7 (Major): Deuterated Bicyclic Nucleoside Analogue for Anti-VZV Research and Bioanalytical Quantification


CF 1743-d7 (Major) is the stable-isotope-labeled analogue of CF-1743 (Cf1743, valnivudine), a bicyclic nucleoside analogue (BCNA) belonging to the furo[2,3-d]pyrimidin-2(3H)-one class [1]. The parent compound CF-1743 is a potent and selective inhibitor of varicella-zoster virus (VZV) replication, acting via phosphorylation by the VZV-encoded thymidine kinase (TK) and subsequent inhibition of viral DNA polymerase [2]. CF 1743-d7 incorporates seven deuterium atoms (molecular formula C22H19D7N2O5, MW 405.5) replacing seven hydrogen atoms in the 4-pentylphenyl side chain, yielding a +7 Da mass shift relative to the unlabeled compound (C22H26N2O5, MW 398.45) . This isotopic labeling renders CF 1743-d7 ideally suited as an internal standard (IS) for quantitative LC-MS/MS bioanalysis of CF-1743 in pharmacokinetic, ADME, and clinical sample matrices [3].

Why Non-Deuterated CF-1743 or Alternative Internal Standards Cannot Substitute for CF 1743-d7 (Major) in Quantitative Bioanalytical Workflows


In quantitative LC-MS/MS bioanalysis, the internal standard must be physicochemically near-identical to the target analyte to co-elute and compensate for matrix effects, ion suppression, and instrument drift, yet remain unambiguously distinguishable by mass [1]. Non-deuterated CF-1743 is indistinguishable from the endogenous analyte in biological samples, rendering it useless as an internal standard. Alternative structural analogs or non-isotopic internal standards exhibit different chromatographic retention times and ionization efficiencies, failing to correct for matrix-dependent signal variability [2]. Furthermore, the parent BCNA scaffold underlying CF 1743-d7 exhibits a unique combination of subnanomolar anti-VZV potency, extremely high selectivity index (>250,000), and intrinsic resistance to catabolic cleavage by thymidine phosphorylase—properties not shared by other anti-VZV nucleoside classes such as acyclovir or brivudine [3]. Consequently, deuterated CF-1743 is the only internal standard capable of accurately tracking CF-1743 through extraction, chromatography, and ionization in complex biological matrices.

CF 1743-d7 (Major): Quantified Differentiation Evidence Against Closest Structural and Pharmacological Comparators


Anti-VZV Potency of the Parent BCNA Scaffold: ~7,800-Fold Greater Activity Than Acyclovir and Penciclovir, ~23-Fold Greater Than Brivudine

In a head-to-head plaque reduction assay performed in human embryonic lung (HEL) fibroblast cell cultures against 17 clinical VZV isolates, the parent compound CF-1743 (identical scaffold to CF 1743-d7) demonstrated an average EC50 of 0.00043 ± 0.00039 μM (0.43 nM) [1]. This represents approximately 7,800-fold greater potency than acyclovir (ACV; EC50 = 3.38 ± 1.87 μM) and penciclovir (PCV; EC50 = 3.34 ± 1.20 μM), approximately 23-fold greater potency than brivudine (BVDU; EC50 = 0.0098 ± 0.0040 μM), and approximately 196,000-fold greater potency than foscarnet (PFA; EC50 = 84.4 ± 13.6 μM) (P < 0.001) [1]. Against the VZV reference strain Oka (wild-type), CF-1743 exhibited an EC50 of 0.00007 ± 0.00013 μM, compared with ACV at 2.5 ± 1.6 μM and BVDU at 0.0066 ± 0.0045 μM [1].

Antiviral potency EC50 Varicella-zoster virus Bicyclic nucleoside analogue VZV clinical isolates

Selectivity Index: Unprecedented >250,000 Therapeutic Window for VZV, Surpassing All Approved Anti-VZV Agents

The selectivity index (SI = CC50 / EC50) of CF-1743 against clinical VZV isolates exceeds 251,163, representing the highest reported value among all anti-VZV agents tested in parallel [1]. By comparison, brivudine (BVDU) achieved an SI of >61,224, while acyclovir (ACV) and penciclovir (PCV) produced SI values of >263 and >237, respectively [1]. The CC50 (50% cytotoxic concentration) of CF-1743 in HEL cells was 108 μM, indicating minimal inherent cytotoxicity [1]. This >250,000-fold window between antiviral efficacy and cellular toxicity is corroborated by independent in vitro cytotoxicity studies in normal human primary hepatocytes, keratinocytes, and HepG2 cells, where CF-1743 demonstrated mean CC50 values of >10 μM [2].

Selectivity index Cytotoxicity Therapeutic window CC50 Anti-VZV

Intrinsic Resistance to Thymidine Phosphorylase-Mediated Catabolism: A Metabolic Stability Advantage Over Brivudine (BVDU)

BCNAs including CF-1743 are intrinsically resistant to phosphorolytic cleavage by human and bacterial thymidine phosphorylases (TPase), whereas the established anti-VZV agent BVDU is efficiently converted to its antivirally inactive free base (E)-5-(2-bromovinyl)uracil (BVU) by these enzymes [1]. In direct enzymatic assays, CF-1743 showed no evidence of conversion to its free base (Cf 2200) in the presence of TPase, while BVDU underwent extensive deglycosylation [1]. Computer-assisted molecular modeling revealed that the bicyclic furo[2,3-d]pyrimidine scaffold of BCNAs lacks productive substrate interactions within the TPase active site, providing a structural rationale for this metabolic stability [1]. This resistance to phosphorolysis translates into prolonged intracellular retention of the active nucleoside form in VZV-infected cells.

Metabolic stability Thymidine phosphorylase Catabolic resistance BCNA BVDU comparison

Deuterium +7 Da Mass Shift: Definitive Isotopic Resolution for LC-MS/MS Quantification of CF-1743 in Biological Matrices

CF 1743-d7 (Major) incorporates seven deuterium atoms at the 4-pentylphenyl side chain, producing a molecular mass of 405.5 Da compared with 398.45 Da for the unlabeled parent CF-1743 (Δm = +7.05 Da) . This mass shift places the [M+H]+ or [M-H]- ion cluster of the internal standard at m/z values fully resolved from those of the endogenous analyte in unit-resolution and high-resolution mass spectrometers alike, while the near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) ensure co-elution and equivalent matrix effect compensation [1]. Stable-isotope-labeled internal standards are recognized as the gold standard for quantitative bioanalysis by LC-MS/MS because they correct for variability in sample preparation, chromatographic ionization suppression, and instrument response drift—sources of error that structural analog internal standards cannot adequately control . Vendor specifications report HPLC purity of ≥95–97.51% (283 nm) for CF 1743-d7 (Major), with the isotopic distribution pattern reflecting consistent deuterium incorporation across the heptadeuterated species .

Deuterium internal standard LC-MS/MS quantification Isotopic dilution Bioanalysis Stable isotope label

Free Base of CF-1743 Does Not Inhibit Dihydropyrimidine Dehydrogenase (DPD), Eliminating the 5-Fluorouracil Interaction Risk Inherent to BVDU

The free base of CF-1743 (Cf 2200; 6-(4-n-pentylphenyl)-2,3-dihydrofuro[2,3-d]pyrimidin-2-one) exhibited no inhibition of dihydropyrimidine dehydrogenase (DPD)-catalyzed thymine or 5-fluorouracil (FU) catabolism at concentrations up to 250 μM [1]. In stark contrast, the free base of BVDU—(E)-5-(2-bromovinyl)uracil (BVU)—is a potent DPD inhibitor with an IC50 of approximately 10 μM (in the presence of 25 μM thymine), and BVU administration causes a dramatic accumulation of FU plasma levels in FU-treated mice [1]. This mechanistic divergence is clinically consequential: BVDU (brivudine, Zostex) is formally contraindicated in patients receiving 5-FU or its prodrugs (e.g., capecitabine) due to risk of lethal FU toxicity, whereas CF-1743 and its prodrug FV-100 carry no such contraindication [2]. Additionally, while BVU is a DPD inhibitor, the CF-1743 free base Cf 2200 does not interfere with the catabolic inactivation of pyrimidine base analogs, a property confirmed both enzymatically and in murine pharmacokinetic models [1].

DPD inhibition 5-Fluorouracil interaction Drug-drug interaction Safety BVDU contraindication

CF 1743-d7 (Major): Evidence-Driven Application Scenarios for Research and Bioanalytical Procurement


Regulated Bioanalytical Method Development and Validation for FV-100/CF-1743 Pharmacokinetic Studies

CF 1743-d7 serves as the definitive stable-isotope-labeled internal standard for LC-MS/MS quantification of CF-1743 in human and animal plasma, meeting FDA (2018) and ICH M10 bioanalytical method validation guidance criteria. Its +7 Da mass shift ensures complete MS resolution from the unlabeled analyte while preserving near-identical chromatographic retention and ionization behavior, enabling robust correction of matrix effects, recovery variability, and instrument signal drift [1]. The subnanomolar EC50 of the parent scaffold (0.43 nM) [2] means validated methods must achieve pg/mL-level lower limits of quantification (LLOQ) to accurately characterize the full pharmacokinetic profile over a 24-hour dosing interval—a sensitivity range where deuterated IS precision is indispensable. PK studies have demonstrated that after oral FV-100 administration, CF-1743 plasma concentrations remain above the antiviral EC50 for the entire 24-hour period, a parameter directly quantifiable only with an isotopically matched internal standard [3].

In Vitro ADME and Drug-Drug Interaction Profiling of BCNA Candidates

In hepatocyte stability assays, microsomal incubation studies, and CYP450 phenotyping experiments, CF 1743-d7 enables accurate quantification of CF-1743 depletion kinetics without the confounding influence of biological matrix components. The demonstrated resistance of the BCNA scaffold to thymidine phosphorylase-mediated catabolism [1] and the absence of DPD inhibition by its free base [1] are critical differentiators when benchmarking new BCNA analogs against brivudine-class compounds. Researchers procuring CF 1743-d7 for ADME workflows gain a matrix-tolerant internal standard that does not introduce artifactual DPD inhibition into the assay system, a known complication when using BVDU or its metabolites as reference compounds in co-incubation experiments.

Anti-VZV Drug Discovery and Resistance Profiling Programs

Academic and industrial antiviral discovery groups investigating next-generation VZV inhibitors require CF 1743-d7 as both a reference standard for potency benchmarking (EC50 = 0.00043 μM against clinical isolates; SI > 250,000) [1] and as an analytical internal standard for cellular pharmacokinetic and target engagement assays. The compound's resistance profile is well-characterized: CF-1743 remains fully active against VZV DNA polymerase mutants but loses activity against TK-deficient strains, providing a defined mechanistic fingerprint for cross-resistance profiling [2]. In drug-resistant VZV screening panels, CF 1743-d7 can be used as a stable-isotope-labeled spike-in control to normalize inter-assay variability when evaluating candidate compounds against ACV-resistant, BVDU-resistant, or multi-drug-resistant VZV clinical isolates.

Academic and CRO Preclinical Toxicology and Safety Pharmacology Studies of Nucleoside Analog Prodrugs

Given the exceptionally high selectivity index of the parent BCNA scaffold (SI > 250,000; CC50 = 108 μM in HEL cells; CC50 > 10 μM in primary human hepatocytes) [1][2], CF 1743-d7 is the appropriate internal standard for toxicokinetic (TK) sample analysis in GLP-compliant repeat-dose toxicity studies in rodents and non-rodents. The established NOAEL of FV-100 (approximately 1 g human dose equivalent in rats, 3.3 g in dogs) [3] indicates a wide safety margin that necessitates precise bioanalytical quantification across a broad dynamic range—a requirement uniquely satisfied by deuterated IS-based LC-MS/MS methods. Furthermore, the absence of mitochondrial toxicity (confirmed by mitochondrial/nuclear DNA ratio analysis in CEM cells) [3] supports the use of CF-1743-based probes in long-term toxicology models without confounding mitochondrial off-target effects.

Quote Request

Request a Quote for CF 1743-d7 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.